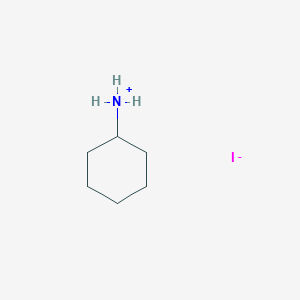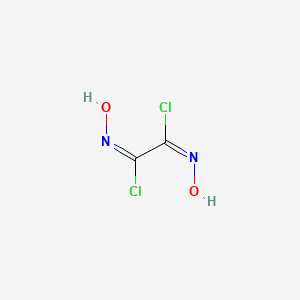
Dichloroglyoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroglyoxime, also known as 1,2-dichloroglyoxime, is a chemical compound with the molecular formula C2H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and two oxime groups attached to a glyoxal backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroglyoxime can be synthesized through several methods. One common approach involves the reaction of glyoxime with hydrochloric acid and hydrogen peroxide. This method typically requires controlled conditions to ensure the proper formation of this compound . Another method involves the use of chlorine gas in the presence of a suitable solvent, such as dimethylformamide (DMF), to chlorinate glyoxime .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where glyoxime is treated with chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the final product. The industrial process may also involve purification steps, such as recrystallization, to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted glyoximes with various functional groups.
Scientific Research Applications
Dichloroglyoxime has a wide range of applications in scientific research:
Mechanism of Action
Dichloroglyoxime can be compared with other similar compounds, such as glyoxime and disulfanilamide glyoxime:
Glyoxime: Unlike this compound, glyoxime lacks chlorine atoms and exhibits different reactivity and applications.
Disulfanilamide Glyoxime: This compound, derived from the reaction of this compound with sulfanilamide, has unique properties and applications in coordination chemistry and biotechnology.
Uniqueness of this compound: this compound’s unique combination of chlorine atoms and oxime groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Comparison with Similar Compounds
- Glyoxime
- Disulfanilamide Glyoxime
- Diaminobenzoylglyoxime
Dichloroglyoxime’s versatility and unique properties make it a compound of significant interest in multiple scientific and industrial fields.
Properties
IUPAC Name |
(1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVJAPIQPIIPF-IJIVKGSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\Cl)/C(=N\O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
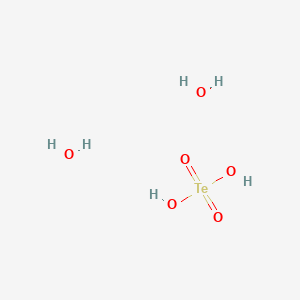
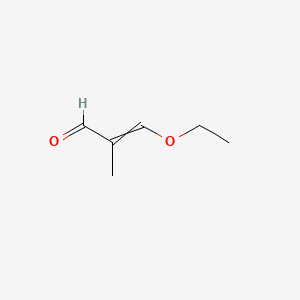
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8113609.png)
![[(Diethylamino)silyl]diethylamine](/img/structure/B8113610.png)
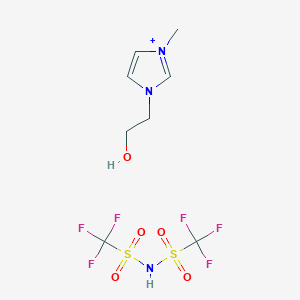
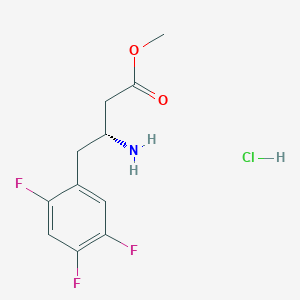
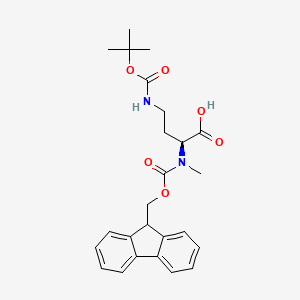
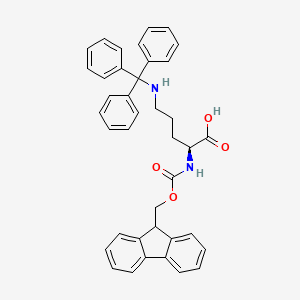
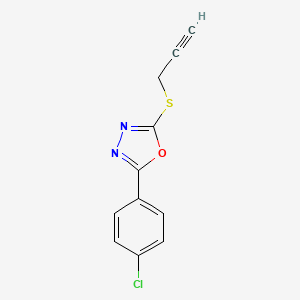
![4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B8113641.png)
![11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine](/img/structure/B8113654.png)
![3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline](/img/structure/B8113655.png)
![6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B8113673.png)
